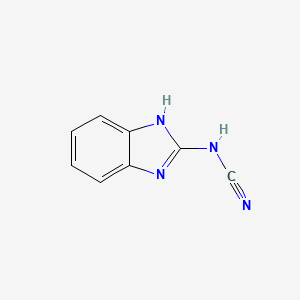

1H-benzimidazol-2-ylcyanamide

Description

The exact mass of the compound 1H-benzimidazol-2-ylcyanamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86124. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1H-benzimidazol-2-ylcyanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-benzimidazol-2-ylcyanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1H-benzimidazol-2-ylcyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4/c9-5-10-8-11-6-3-1-2-4-7(6)12-8/h1-4H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYLIXUBOFQIMGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60204461 | |

| Record name | Cyanamide, 1H-benzimidazol-2-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60204461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55864-37-4 | |

| Record name | Cyanamide, 1H-benzimidazol-2-yl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055864374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzimidazolecarbamonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86124 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyanamide, 1H-benzimidazol-2-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60204461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BENZIMIDAZOLECARBAMONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Preparation of 2-Cyanamidobenzimidazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways to 2-cyanamidobenzimidazole, a significant heterocyclic scaffold in medicinal chemistry. The document is structured to offer not just procedural steps but also the underlying chemical rationale, empowering researchers to make informed decisions in their synthetic strategies. We will explore both classical and modern approaches, emphasizing safety, efficiency, and scalability.

Introduction: The Significance of the 2-Cyanamidobenzimidazole Moiety

The benzimidazole core is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents. The addition of a cyanamido group at the 2-position introduces a unique electronic and structural element, enhancing the molecule's ability to participate in various biological interactions. This functional group can act as a hydrogen bond donor and acceptor, and the nitrile moiety can engage in specific interactions with biological targets. Consequently, 2-cyanamidobenzimidazole and its derivatives are of considerable interest in the development of novel pharmaceuticals.

Strategic Approaches to Synthesis

The preparation of 2-cyanamidobenzimidazole can be broadly categorized into two main strategic disconnections:

-

Formation of the Benzimidazole Ring with a Pre-installed or Masked Cyanamido Precursor: This approach involves the cyclization of an o-phenylenediamine derivative with a reagent that already contains the cyano-functionalized one-carbon unit.

-

Post-Functionalization of a Pre-formed 2-Aminobenzimidazole Core: This strategy focuses on the initial synthesis of the 2-aminobenzimidazole scaffold, followed by the introduction of the cyano group onto the exocyclic nitrogen.

This guide will delve into the practical execution of these strategies, providing detailed protocols and mechanistic insights.

Part 1: Synthesis of the 2-Aminobenzimidazole Precursor

A robust and efficient synthesis of the 2-aminobenzimidazole starting material is paramount. Two primary methods are highlighted here, one traditional and one employing a modern, safer reagent.

Method A: Classical Approach via Cyanogen Bromide

The reaction of o-phenylenediamine with the highly reactive and toxic cyanogen bromide has been a long-standing method for the direct synthesis of 2-aminobenzimidazole.

Reaction Mechanism:

The reaction proceeds through a nucleophilic attack of one of the amino groups of o-phenylenediamine on the electrophilic carbon of cyanogen bromide. This is followed by an intramolecular cyclization with the elimination of hydrogen bromide to form the stable benzimidazole ring system.

Caption: Reaction of o-phenylenediamine with cyanogen bromide.

Experimental Protocol: Synthesis of 2-Aminobenzimidazole from o-Phenylenediamine and Cyanogen Bromide

! CAUTION: Cyanogen bromide is highly toxic and volatile. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol.

-

Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of cyanogen bromide (1 equivalent) in the same solvent from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 2-aminobenzimidazole.

Method B: A Safer, Modern Alternative Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS)

Given the hazards associated with cyanogen bromide, modern synthetic chemistry has sought safer alternatives. N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) has emerged as an effective electrophilic cyanating agent for the synthesis of 2-aminobenzimidazoles from o-phenylenediamines.[1] This method offers operational simplicity, shorter reaction times, and avoids the use of highly toxic reagents.[1]

Reaction Principle:

NCTS acts as a source of an electrophilic "CN+" equivalent. In the presence of a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS), o-phenylenediamine is deprotonated, enhancing its nucleophilicity. The resulting anion attacks the NCTS, leading to a cyclization cascade that forms the 2-aminobenzimidazole ring.

Caption: Synthesis of 2-aminobenzimidazole using NCTS.

Experimental Protocol: Synthesis of 2-Aminobenzimidazole using NCTS [1]

-

Reaction Setup: To a solution of o-phenylenediamine (1 equivalent) in an anhydrous solvent such as THF at 5 °C, add lithium hexamethyldisilazide (LiHMDS) (2.2 equivalents) dropwise under an inert atmosphere.

-

Reagent Addition: Stir the resulting mixture at the same temperature for 15 minutes. Then, add a solution of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.1 equivalents) in THF dropwise.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for the time indicated by TLC analysis for the disappearance of the starting material.

-

Work-up and Isolation: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

| Method | Key Reagent | Safety Profile | Typical Yield | Reference |

| A | Cyanogen Bromide | Highly Toxic | Moderate to High | [2] |

| B | NCTS | Non-hazardous | High (up to 96%) | [1] |

Part 2: N-Cyanation of 2-Aminobenzimidazole

The direct introduction of a cyano group onto the exocyclic nitrogen of 2-aminobenzimidazole is a key step to arrive at the target molecule. While classical methods might employ cyanogen halides, modern approaches prioritize the use of less toxic and more stable reagents.

Proposed Method: N-Cyanation using a Cyanobenziodoxolone (CBX) Reagent

Recent advancements in organic synthesis have introduced hypervalent iodine reagents as powerful tools for various transformations. A cyanobenziodoxolone (CBX) reagent has been reported as a stable and less-toxic electrophilic cyanating agent for the N-cyanation of primary and secondary amines. While a specific protocol for 2-aminobenzimidazole is not explicitly detailed in the initial literature, the general procedure provides a strong foundation for adaptation.

Reaction Principle:

The CBX reagent acts as an electrophilic cyanide source. The amino group of 2-aminobenzimidazole attacks the cyano group of the CBX reagent, leading to the formation of the N-cyano bond and the release of the iodobenziodoxolone byproduct.

Caption: Proposed N-cyanation of 2-aminobenzimidazole.

Experimental Protocol: Proposed Synthesis of 2-Cyanamidobenzimidazole

-

Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzimidazole (1 equivalent) in a suitable aprotic solvent such as acetonitrile or dichloromethane.

-

Reagent Addition: Add the cyanobenziodoxolone (CBX) reagent (1.1 equivalents) to the solution at room temperature.

-

Reaction Progression: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is anticipated to proceed under mild conditions.

-

Work-up and Isolation: Upon completion, the reaction mixture can be diluted with a suitable organic solvent and washed with an aqueous solution of sodium thiosulfate to remove any iodine-containing byproducts.

-

Purification: The organic layer should be dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.

Part 3: Characterization of 2-Cyanamidobenzimidazole

Thorough characterization is essential to confirm the identity and purity of the synthesized 2-cyanamidobenzimidazole. The following spectroscopic techniques are critical for this purpose.

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzimidazole ring system. The chemical shifts of these protons will be influenced by the electron-withdrawing nature of the cyanamido group. A broad singlet for the N-H proton is also expected. |

| ¹³C NMR | Resonances for the carbon atoms of the benzimidazole core. A key signal to identify is the quaternary carbon of the nitrile group (C≡N), which typically appears in the range of 110-125 ppm.[3] |

| IR Spectroscopy | A characteristic sharp and strong absorption band for the nitrile (C≡N) stretching vibration, typically observed in the region of 2260-2220 cm⁻¹.[4] |

| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of 2-cyanamidobenzimidazole (C₈H₆N₄). Fragmentation patterns can provide further structural confirmation. |

Conclusion and Future Perspectives

This guide has outlined both established and modern, safer synthetic routes for the preparation of 2-cyanamidobenzimidazole. The synthesis of the 2-aminobenzimidazole precursor can be achieved efficiently and with improved safety using NCTS. For the subsequent N-cyanation, the use of electrophilic cyanating agents like CBX reagents presents a promising and milder alternative to hazardous traditional reagents.

The development of robust and scalable syntheses for 2-cyanamidobenzimidazole and its derivatives is crucial for advancing drug discovery programs that target this important chemical space. Future research should focus on optimizing the N-cyanation step, exploring a wider range of safer cyanating agents, and expanding the library of substituted 2-cyanamidobenzimidazoles for biological screening.

References

-

SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE - CORE. (n.d.). Retrieved January 23, 2026, from [Link]

-

A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent - Organic Chemistry Portal. (n.d.). Retrieved January 23, 2026, from [Link]

-

13C NMR Chemical Shift - Oregon State University. (n.d.). Retrieved January 23, 2026, from [Link]

-

Organic Nitrogen Compounds IV: Nitriles | Spectroscopy Online. (n.d.). Retrieved January 23, 2026, from [Link]

Sources

- 1. A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent [organic-chemistry.org]

- 2. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

A Comprehensive Technical Guide to the Synthesis of 1H-benzimidazol-2-ylcyanamide from Cyanogen Bromide

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis of 1H-benzimidazol-2-ylcyanamide. This synthesis leverages the reaction between o-phenylenediamine and the highly reactive electrophile, cyanogen bromide. The guide will cover the underlying reaction mechanism, a detailed experimental protocol, critical safety considerations, product characterization, and the significance of the benzimidazole scaffold in modern medicinal chemistry.

Introduction: The Strategic Value of the Benzimidazole Scaffold

The benzimidazole core, a bicyclic heterocycle composed of fused benzene and imidazole rings, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from its recurring presence in a multitude of FDA-approved drugs and biologically active compounds, which exhibit a vast range of pharmacological activities including anticancer, antimicrobial, antiviral, and antihypertensive properties.[1][2][3] Its structural versatility and ability to engage in various non-covalent interactions (hydrogen bonding, π-π stacking) make it an ideal foundation for designing novel therapeutic agents.[2]

The introduction of a cyanamide moiety at the 2-position of the benzimidazole ring further enhances its potential. The cyanamide group is a valuable functional group in drug design, often acting as a key pharmacophore or a bioisosteric replacement for other functional groups. This guide details a reliable and efficient method for synthesizing 1H-benzimidazol-2-ylcyanamide, a critical building block for the development of novel pharmaceuticals. The primary synthetic route involves the condensation reaction of o-phenylenediamine with cyanogen bromide.[4]

Reaction Mechanism and Rationale

The synthesis proceeds via a well-established pathway for forming 2-aminobenzimidazoles. The reaction of o-phenylenediamine with cyanogen bromide in an aqueous or alcoholic medium provides the target compound in good yields.[4]

The causality behind this transformation is a two-step process initiated by the nucleophilic character of the diamine:

-

Nucleophilic Attack: One of the primary amine groups of o-phenylenediamine acts as a nucleophile, attacking the electrophilic carbon atom of cyanogen bromide. This displaces the bromide ion and forms a highly reactive N-cyano-isourea intermediate.

-

Intramolecular Cyclization: The second amine group, now positioned favorably due to the molecular geometry, performs an intramolecular nucleophilic attack on the carbon of the cyano group. This step leads to the formation of the five-membered imidazole ring.

-

Aromatization: A subsequent proton transfer and tautomerization result in the stable, aromatic 1H-benzimidazol-2-ylcyanamide product.

This reaction is typically efficient and proceeds readily under mild conditions.

Caption: Reaction mechanism for the synthesis of 1H-benzimidazol-2-ylcyanamide.

Critical Safety Protocol: Handling Cyanogen Bromide

Trustworthiness in protocol design begins with safety. Cyanogen bromide is a highly toxic, corrosive, and water-reactive substance that can be fatal if inhaled, swallowed, or absorbed through the skin.[5] Strict adherence to safety protocols is mandatory.

-

Engineering Controls: All manipulations involving cyanogen bromide must be performed in a certified, high-performance chemical fume hood to prevent inhalation of its volatile and toxic dust or vapors.[6]

-

Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required.[7]

-

Gloves: Wear nitrile or neoprene gloves, ensuring no skin is exposed.

-

Eye Protection: Chemical splash goggles and a full-face shield are mandatory.[7]

-

Body Protection: A flame-resistant lab coat and closed-toe shoes are required.

-

Respiratory Protection: In situations with potential for exposure above permissible limits, a NIOSH-approved supplied-air respirator is necessary.[7]

-

-

Handling and Storage: Store cyanogen bromide in a cool, dry, well-ventilated area, away from water, acids, and bases, with which it can react to release highly toxic gases like hydrogen cyanide and hydrogen bromide.[5][8] Containers should be kept tightly sealed.

-

Emergency Procedures: Ensure immediate access to an emergency shower and eyewash station. All personnel must be trained on the specific hazards and emergency response procedures for cyanogen bromide. In case of exposure, seek immediate medical attention.[8]

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with clear steps for synthesis, workup, and purification.

Caption: Step-by-step experimental workflow for the synthesis.

Reagents and Materials

-

o-Phenylenediamine (99.5% purity)

-

Cyanogen Bromide (≥97% purity)

-

Ethanol (95% or absolute)

-

Deionized Water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Synthesis Procedure

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend o-phenylenediamine (1.0 eq.) in a mixture of ethanol and water (e.g., a 1:1 v/v ratio).

-

Cooling: Cool the suspension to 0-5 °C using an ice bath. Efficient stirring is crucial to maintain a homogenous slurry.

-

Reagent Addition: Dissolve cyanogen bromide (1.0 eq.) in a minimal amount of the same solvent mixture and add it to the dropping funnel. Add the cyanogen bromide solution dropwise to the stirred suspension over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, the product often precipitates from the reaction mixture. Collect the crude solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with several portions of cold deionized water to remove any unreacted starting materials and inorganic salts.

-

Purification: The most common method for purification is recrystallization. A suitable solvent system is typically an ethanol/water mixture. Dissolve the crude product in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration and dry them under vacuum at 40-50 °C to a constant weight.

Data Presentation and Characterization

Summary of Key Reaction Parameters

| Parameter | Value/Condition | Rationale |

| Reactant Molar Ratio | o-phenylenediamine : Cyanogen Bromide = 1:1 | Ensures stoichiometric conversion and minimizes side reactions. |

| Solvent | Aqueous Ethanol | Provides sufficient solubility for reactants while often allowing the product to precipitate upon formation. |

| Reaction Temperature | 0-5 °C (addition), Room Temp (reaction) | Initial cooling controls the exothermic reaction; room temperature allows for completion. |

| Reaction Time | 12-24 hours | Allows the reaction to proceed to completion for optimal yield. |

| Typical Yield | 75-90% | Reflects the efficiency of the condensation and cyclization process. |

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized 1H-benzimidazol-2-ylcyanamide must be confirmed through rigorous analytical techniques.

-

¹H NMR Spectroscopy: This is a powerful tool for structural elucidation of benzimidazole derivatives.[9]

-

FT-IR Spectroscopy: Infrared spectroscopy is used to identify key functional groups.[11]

-

N-H Stretch: A broad absorption band around 3300-3400 cm⁻¹.

-

C≡N Stretch (Cyanamide): A sharp, strong absorption band in the range of 2200-2260 cm⁻¹.

-

C=N Stretch (Imidazole): An absorption band around 1590-1620 cm⁻¹.[10]

-

-

Melting Point: A sharp melting point range is a good indicator of high purity. The literature value should be consulted for comparison.

Conclusion and Future Outlook

This guide provides a robust and reliable framework for the synthesis of 1H-benzimidazol-2-ylcyanamide. The procedure is well-established, high-yielding, and utilizes readily available starting materials. The paramount importance of adhering to strict safety protocols when handling cyanogen bromide cannot be overstated. The resulting compound is a valuable building block for drug discovery, enabling access to a wide array of novel benzimidazole derivatives with potential therapeutic applications. Further derivatization of the cyanamide group or the benzimidazole nitrogen can lead to the development of new chemical entities targeting a range of diseases.[1][2]

References

- Yadav, P., et al. (2022). "New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity." RSC Advances.

-

ResearchGate. (n.d.). "Synthesis of 3‐[(1H‐Benzimidazol‐2‐ylsulfanyl)(aryl)methyl]‐4‐hydroxycoumarin Derivatives as Potent Bioactive Molecules." Available at: [Link]

-

Liang, H., et al. (2017). "Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines." Synlett. Available at: [Link]

-

MDPI. (2020). "Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking." Available at: [Link]

-

ResearchGate. (n.d.). "Preparation of 2-Amino Benzimidazoles using Cyanogen Halide." Available at: [Link]

-

ResearchGate. (n.d.). "Reaction pathway for the synthesis of 1H-benzimidazol-2-yl hydrazones..." Available at: [Link]

-

New Jersey Department of Health. (n.d.). "Hazard Summary: Cyanogen Bromide." Available at: [Link]

-

ResearchGate. (2016). "Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review." Available at: [Link]

-

Guo, Y., et al. (2021). "Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery." Mini Reviews in Medicinal Chemistry. Available at: [Link]

-

Semantic Scholar. (2020). "Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process." Available at: [Link]

-

MDPI. (2023). "Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies." Available at: [Link]

- Google Patents. (n.d.). "EP0511187A1 - Process for the preparation of 1H-benzimidazoles.

-

Wikipedia. (n.d.). "Cyanogen bromide." Available at: [Link]

-

ResearchGate. (n.d.). "Synthesis, Spectral Characterization and Antimicrobial Studies of New Hybrid Heterocyclic Compounds Bearing 1H-benzimidazol-2-yl Thiomethyl Motif." Available at: [Link]

-

PENTA. (2025). "Safety Data Sheet: Cyanogen bromide." Available at: [Link]

-

R Discovery. (n.d.). "Reaction Of O-phenylenediamine Research Articles." Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). "N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents..." Available at: [Link]

-

ResearchGate. (n.d.). "Marketed 1H-benzimidazole ring containing drug compounds." Available at: [Link]

-

PubMed. (n.d.). "Benzimidazole as a Privileged Scaffold in Drug Design and Discovery." Available at: [Link]

Sources

- 1. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CYANOGEN BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. pentachemicals.eu [pentachemicals.eu]

- 7. nj.gov [nj.gov]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

characterization of 1H-benzimidazol-2-ylcyanamide

An In-Depth Technical Guide to the Synthesis and Characterization of 1H-benzimidazol-2-ylcyanamide

This guide provides a comprehensive technical overview of 1H-benzimidazol-2-ylcyanamide, a molecule of significant interest within the broader class of benzimidazoles. The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of activities, including antimicrobial, antiviral, and anticancer properties[1][2][3]. This document outlines a robust synthetic protocol for 1H-benzimidazol-2-ylcyanamide and details the suite of analytical techniques required for its thorough characterization, providing researchers and drug development professionals with a foundational understanding of this promising compound.

Synthetic Pathway and Rationale

The synthesis of the benzimidazole ring system is most effectively achieved through the condensation of an o-phenylenediamine precursor with a suitable one-carbon electrophile. For the introduction of a 2-cyanamide moiety, cyanogen bromide (BrCN) serves as an ideal reagent. This choice is based on established methodologies for the synthesis of 2-aminobenzimidazoles, which are structurally analogous precursors[4]. The reaction proceeds via a cyclization mechanism, providing a direct and efficient route to the target compound.

The proposed mechanism involves an initial nucleophilic attack by one of the amino groups of o-phenylenediamine on the electrophilic carbon of cyanogen bromide. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic benzimidazole ring. This one-pot reaction is valued for its efficiency and good yields[4].

Caption: Synthetic route to 1H-benzimidazol-2-ylcyanamide.

Experimental Protocol: Synthesis

Objective: To synthesize 1H-benzimidazol-2-ylcyanamide via the condensation of o-phenylenediamine and cyanogen bromide.

Materials:

-

o-Phenylenediamine (99%)

-

Cyanogen bromide (BrCN) (97%)

-

Deionized Water

-

Ethanol (for recrystallization)

-

Magnetic stirrer, round-bottom flask, reflux condenser, Buchner funnel

Procedure:

-

In a well-ventilated fume hood, prepare an aqueous suspension of o-phenylenediamine (1.0 eq.).

-

While stirring vigorously, add an equimolecular amount (1.0 eq.) of cyanogen bromide to the suspension at room temperature. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care.

-

Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the resulting precipitate is collected by vacuum filtration using a Buchner funnel.

-

Wash the crude product with cold deionized water to remove any unreacted starting materials and inorganic salts.

-

Purify the crude product by recrystallization from a suitable solvent such as ethanol to yield pure 1H-benzimidazol-2-ylcyanamide.

-

Dry the purified crystals under vacuum.

This self-validating protocol relies on the formation of a solid product that can be easily isolated and purified, with reaction completion readily assessed by standard chromatographic techniques.

Structural Elucidation and Physicochemical Properties

The structural integrity and physicochemical profile of a compound are paramount for its application in drug development.

Molecular Structure

Caption: Chemical structure of 1H-benzimidazol-2-ylcyanamide.

X-ray Crystallography Insights

While specific crystallographic data for 1H-benzimidazol-2-ylcyanamide is not available, analysis of closely related structures, such as 2-(1H-benzimidazol-2-yl)phenol, provides a strong basis for prediction[3]. The benzimidazole core is expected to be essentially planar. In the solid state, molecules are likely to form extended networks through intermolecular hydrogen bonds. Specifically, the N-H group of the imidazole ring and the N-H of the cyanamide group can act as hydrogen bond donors, while the nitrile nitrogen and the sp2-hybridized nitrogen of the imidazole ring can act as acceptors. Furthermore, π–π stacking interactions between the aromatic rings of adjacent molecules are anticipated, contributing to the overall stability of the crystal lattice[3].

Physicochemical Data Summary

The following table summarizes the predicted and known physicochemical properties of the parent benzimidazole scaffold and the target compound. The properties of 1H-benzimidazol-2-ylcyanamide are estimated based on the parent structure and the electronic contribution of the cyanamide substituent.

| Property | Benzimidazole (Parent) | 1H-benzimidazol-2-ylcyanamide (Predicted) | Justification for Prediction |

| Molecular Formula | C₇H₆N₂ | C₈H₆N₄ | Addition of a CN₂H group. |

| Molecular Weight | 118.14 g/mol [5] | 158.16 g/mol | Calculated based on the molecular formula. |

| pKa (acidic) | ~12.8 (imidazole N-H) | 10-11 | The electron-withdrawing cyanamide group is expected to increase the acidity (lower the pKa) of the imidazole N-H proton compared to the parent. |

| pKa (basic) | 5.48[5] | 2-3 | The electron-withdrawing effect of the cyanamide group significantly reduces the basicity of the sp² nitrogen in the imidazole ring. |

| logP (Octanol/Water) | 1.32[5] | ~1.0 - 1.5 | The cyanamide group adds polarity, but the overall molecule remains largely hydrophobic. The logP is expected to be comparable to the parent scaffold. |

| Aqueous Solubility | Sparingly soluble | Low to sparingly soluble | The potential for hydrogen bonding with water is offset by the dominant hydrophobic aromatic core. |

| Appearance | White to off-white crystalline solid[5] | White to off-white crystalline solid | Expected to be a stable, crystalline solid at room temperature, typical for this class of compounds. |

Spectroscopic Characterization Workflow

A multi-technique spectroscopic approach is essential for unambiguous structural confirmation.

Caption: Comprehensive workflow for structural characterization.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying key functional groups. The spectrum of 1H-benzimidazol-2-ylcyanamide is expected to exhibit several characteristic absorption bands.

Protocol:

-

Prepare a sample by mixing a small amount of the dry product with potassium bromide (KBr) and pressing it into a thin pellet.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

Expected Peaks:

-

~3400-3200 cm⁻¹ (N-H stretching): A broad to medium peak corresponding to the N-H bonds of the imidazole ring and the cyanamide group.

-

~2250-2210 cm⁻¹ (C≡N stretching): A sharp, strong peak characteristic of the nitrile group in the cyanamide moiety.

-

~1620-1580 cm⁻¹ (C=N and C=C stretching): A series of peaks arising from the stretching vibrations within the benzimidazole aromatic system.

-

~1450-1400 cm⁻¹ (Aromatic C-C in-ring stretching): Characteristic absorptions for the benzene portion of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

Protocol:

-

Dissolve a ~5-10 mg sample in a suitable deuterated solvent, such as DMSO-d₆, which is effective for solubilizing benzimidazoles and allows for the observation of exchangeable N-H protons.

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Expected ¹H NMR Signals (in DMSO-d₆):

-

~12.0-12.5 ppm (singlet, 1H): Imidazole N-H proton. Its chemical shift is concentration-dependent and the peak may be broad.

-

~8.0-9.0 ppm (singlet, 1H): Cyanamide N-H proton. Expected to be downfield and potentially broad due to exchange.

-

~7.2-7.6 ppm (multiplet, 4H): Aromatic protons of the benzene ring. The specific splitting pattern will depend on the symmetry, but typically two sets of signals corresponding to AA'BB' or similar systems are observed.

Expected ¹³C NMR Signals (in DMSO-d₆):

-

~150-155 ppm: C2 carbon of the benzimidazole ring, attached to three nitrogen atoms.

-

~135-145 ppm: Quaternary carbons (C8, C9) at the ring fusion.

-

~115-125 ppm: Aromatic C-H carbons (C4, C5, C6, C7).

-

~110-115 ppm: Carbon of the nitrile group (C≡N).

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight.

Protocol:

-

Introduce a dilute solution of the sample into an ESI (Electrospray Ionization) or APCI (Atmospheric Pressure Chemical Ionization) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Acquire the spectrum in both positive and negative ion modes.

Expected Results:

-

Positive Ion Mode: The primary observed ion should be the protonated molecule [M+H]⁺ at an m/z corresponding to C₈H₇N₄⁺.

-

High-Resolution Data: The exact mass measurement from HRMS should match the calculated theoretical mass for the elemental formula C₈H₆N₄ to within 5 ppm, confirming the composition.

-

Fragmentation: Key fragmentation pathways may involve the loss of the cyanamide group or cleavage of the imidazole ring, providing further structural evidence.

Conclusion

The is a systematic process that begins with a reliable synthesis and proceeds through a logical sequence of spectroscopic and analytical evaluations. The protocols and expected data presented in this guide are grounded in established chemical principles and data from closely related benzimidazole analogs. This comprehensive approach ensures the unambiguous identification and purity assessment of the molecule, providing the trustworthy data required for its advancement in research and drug discovery pipelines.

References

-

Zhivkova, Z., & Shishkov, S. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 11(62), 39335-39348. Available at: [Link]

-

Nguyen, H. T. T., et al. (2022). N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies. RSC Advances, 12(1), 1-18. Available at: [Link]

-

Prakash, S. M., et al. (2014). 2-(1H-Benzimidazol-2-yl)phenol. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o184. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). 1H-Benzimidazole-2-acetonitrile. PubChem Compound Database. Retrieved from: [Link]

-

National Center for Biotechnology Information (n.d.). Benzimidazole. PubChem Compound Database. Retrieved from: [Link]

-

Alam, M. M. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. ResearchGate. Available at: [Link]

-

Cheméo (n.d.). 1H-Benzimidazole. Retrieved from: [Link]

-

Sondhi, S. M., et al. (2014). Synthesis of 2-aminopyridoimidazoles and 2-aminobenzimidazoles via phosphorus oxychloride-mediated cyclization of aminoureas. Tetrahedron Letters, 55(17), 2848-2851. Available at: [Link]

-

De Rycker, M., et al. (2019). 2-aminobenzimidazoles for leishmaniasis: From initial hit discovery to in vivo profiling. PLoS Neglected Tropical Diseases, 13(9), e0007683. Available at: [Link]

Sources

A Guide to the Spectroscopic Characterization of 1H-benzimidazol-2-ylcyanamide

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 1H-benzimidazol-2-ylcyanamide, a molecule of interest in medicinal chemistry and materials science. In the absence of extensive published experimental data for this specific compound, this guide offers a predictive and methodological approach for researchers, scientists, and drug development professionals. By leveraging established principles of spectroscopy and comparative data from analogous benzimidazole derivatives, this document outlines the expected spectral features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Furthermore, it provides detailed, field-proven experimental protocols for acquiring high-quality spectral data, ensuring a self-validating system for structural elucidation and purity assessment.

Introduction: The Structural Elucidation Imperative

The benzimidazole scaffold is a privileged structure in drug discovery, exhibiting a wide range of biological activities. The introduction of a cyanamide group at the 2-position of the benzimidazole ring system creates a unique molecule, 1H-benzimidazol-2-ylcyanamide, with potential applications stemming from the combined properties of these two functional moieties. Accurate structural confirmation and purity assessment are paramount for any further investigation into its chemical and biological properties. Spectroscopic analysis is the cornerstone of this characterization process. This guide provides a detailed roadmap for acquiring and interpreting the spectral data of this target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 1H-benzimidazol-2-ylcyanamide is expected to be relatively simple, with distinct signals corresponding to the protons of the benzimidazole ring and the N-H protons. The predicted chemical shifts are influenced by the electron-withdrawing nature of the cyanamide group and the aromaticity of the benzimidazole system.

Causality of Predictions: The deshielding of the N-H proton of the imidazole ring is a characteristic feature of benzimidazoles, often appearing as a broad singlet in the downfield region of the spectrum, typically between 12.0 and 13.6 ppm in DMSO-d₆. The aromatic protons of the benzene ring will exhibit a complex splitting pattern due to spin-spin coupling, with chemical shifts influenced by their position relative to the imidazole fusion.

Table 1: Predicted ¹H NMR Chemical Shifts for 1H-benzimidazol-2-ylcyanamide in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H1 (N-H) | 12.5 - 13.5 | broad singlet | - |

| H4/H7 | 7.5 - 7.7 | multiplet | - |

| H5/H6 | 7.2 - 7.4 | multiplet | - |

| N-H (cyanamide) | 5.0 - 6.0 | broad singlet | - |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide crucial information about the carbon skeleton of the molecule. The number of distinct signals will confirm the symmetry of the molecule, and the chemical shifts will be indicative of the electronic environment of each carbon atom.

Causality of Predictions: The carbon atom of the nitrile group (C≡N) is expected to appear in the characteristic downfield region for nitriles. The C2 carbon of the benzimidazole ring, being attached to two nitrogen atoms and the cyanamide group, will also be significantly deshielded. The aromatic carbons will resonate in the typical aromatic region, with their specific shifts determined by their connectivity.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1H-benzimidazol-2-ylcyanamide in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | 150 - 155 |

| C4/C7 | 110 - 120 |

| C5/C6 | 120 - 130 |

| C3a/C7a | 135 - 145 |

| C≡N | 115 - 125 |

Experimental Protocol for NMR Spectroscopy

A self-validating NMR experiment requires careful sample preparation and instrument setup.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the synthesized 1H-benzimidazol-2-ylcyanamide.

-

Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it effectively dissolves many benzimidazole derivatives and allows for the observation of exchangeable N-H protons.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional ¹H spectrum. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be necessary.

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D correlation spectra such as COSY (Correlated Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded H-C pairs.

-

Caption: Workflow for NMR analysis of 1H-benzimidazol-2-ylcyanamide.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Predicted IR Spectrum

The IR spectrum of 1H-benzimidazol-2-ylcyanamide will be characterized by absorption bands corresponding to the N-H, C-H, C=N, C=C, and C≡N bonds.

Causality of Predictions: The N-H stretching vibrations of the imidazole ring and the cyanamide group are expected in the high-frequency region. The C≡N stretch of the cyanamide group is a particularly diagnostic sharp band. The aromatic C-H and C=C stretching vibrations will appear in their characteristic regions.

Table 3: Predicted IR Absorption Frequencies for 1H-benzimidazol-2-ylcyanamide

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H (imidazole) | 3200 - 3400 | Medium, broad |

| N-H (cyanamide) | 3300 - 3500 | Medium |

| Aromatic C-H | 3000 - 3100 | Medium to weak |

| C≡N (cyanamide) | 2200 - 2260 | Strong, sharp |

| C=N (imidazole) | 1600 - 1650 | Medium |

| Aromatic C=C | 1450 - 1600 | Medium to strong |

Experimental Protocol for IR Spectroscopy

Step-by-Step Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum.

-

-

Sample Application:

-

Place a small amount of the solid 1H-benzimidazol-2-ylcyanamide sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire the IR spectrum. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The resulting spectrum will be in absorbance or transmittance.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight of a compound and offering insights into its structure through fragmentation patterns.

Predicted Mass Spectrum

For 1H-benzimidazol-2-ylcyanamide (C₈H₆N₄), the expected monoisotopic mass is approximately 158.06 g/mol . In a high-resolution mass spectrum (HRMS), the measured mass should be very close to this theoretical value.

Causality of Predictions: The molecular ion peak ([M]⁺ or [M+H]⁺ depending on the ionization technique) is expected to be prominent. Fragmentation may occur through the loss of small, stable molecules or radicals. A common fragmentation pathway for benzimidazoles involves the loss of HCN.

Table 4: Predicted Key Ions in the Mass Spectrum of 1H-benzimidazol-2-ylcyanamide

| Ion | Predicted m/z | Interpretation |

| [M+H]⁺ | 159.06 | Protonated molecular ion (ESI) |

| [M]⁺ | 158.06 | Molecular ion (EI) |

| [M-HCN]⁺ | 131.05 | Loss of hydrogen cyanide from the imidazole ring |

| [C₆H₅N₂]⁺ | 105.04 | Benzimidazole fragment |

Experimental Protocol for Mass Spectrometry

Step-by-Step Methodology (Electrospray Ionization - ESI):

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Instrument Setup:

-

Use a mass spectrometer equipped with an ESI source.

-

Calibrate the instrument using a known standard to ensure mass accuracy.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

For HRMS, use a high-resolution analyzer such as a time-of-flight (TOF) or Orbitrap.

-

-

Data Analysis:

-

Determine the m/z of the molecular ion and compare it to the calculated exact mass.

-

Analyze the fragmentation pattern to support the proposed structure.

-

Caption: Workflow for Mass Spectrometry analysis.

UV-Visible Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic and conjugated systems like 1H-benzimidazol-2-ylcyanamide, characteristic absorption bands are expected in the UV region.

Predicted UV-Vis Spectrum

The UV-Vis spectrum is expected to show absorption maxima corresponding to π → π* transitions within the benzimidazole ring system.

Causality of Predictions: The extended conjugation of the benzimidazole system will result in strong absorptions in the UV region. The exact position of the absorption maxima can be influenced by the solvent polarity.

Table 5: Predicted UV-Vis Absorption Maxima for 1H-benzimidazol-2-ylcyanamide in Ethanol

| Transition | Predicted λ_max (nm) |

| π → π | ~240 - 250 |

| π → π | ~270 - 280 |

Experimental Protocol for UV-Vis Spectroscopy

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol or methanol) of known concentration.

-

Perform serial dilutions to obtain a solution with an absorbance in the optimal range (0.1 - 1.0 AU).

-

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a cuvette with the pure solvent to be used as a blank.

-

-

Data Acquisition:

-

Record the baseline with the blank cuvette.

-

Replace the blank with the sample cuvette and record the absorption spectrum over the desired wavelength range (e.g., 200 - 400 nm).

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λ_max).

-

If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

-

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectroscopic characterization of 1H-benzimidazol-2-ylcyanamide requires a synergistic approach, where the data from each technique corroborates the findings of the others. The predicted spectral data and detailed experimental protocols provided in this guide serve as a robust framework for researchers to confidently elucidate and validate the structure of this and related novel compounds. By adhering to these methodologies, scientists can ensure the scientific integrity of their work and build a solid foundation for further investigations into the promising applications of this chemical entity.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]

-

Elguero, J., Claramunt, R. M., & Alkorta, I. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Magnetic Resonance in Chemistry, 52(10), 579-588. [Link]

-

NIST Chemistry WebBook. (n.d.). 1H-Benzimidazole. [Link]

-

PubChem. (n.d.). Cyanamide. [Link]

An In-Depth Technical Guide to the ¹H NMR Spectroscopy of 1H-Benzimidazol-2-ylcyanamide

Introduction: The Structural Significance of 1H-Benzimidazol-2-ylcyanamide

1H-benzimidazol-2-ylcyanamide is a heterocyclic compound featuring a benzimidazole core substituted at the 2-position with a cyanamide group. The benzimidazole scaffold is a privileged structure in medicinal chemistry and drug development, appearing in numerous compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The cyanamide functional group, a potent hydrogen bond donor and acceptor, can significantly influence the molecule's electronic properties and intermolecular interactions.

Accurate structural elucidation is the bedrock of chemical research and development. Among the suite of analytical techniques available, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for providing detailed information about the molecular structure of organic compounds in solution.[1] This guide offers a comprehensive analysis of the ¹H NMR spectrum of 1H-benzimidazol-2-ylcyanamide, providing researchers and drug development professionals with a predictive framework, a detailed experimental protocol, and an interpretation of the key spectral features.

Molecular Structure and Proton Environments

To predict and interpret the ¹H NMR spectrum, one must first analyze the molecule's structure to identify all chemically distinct proton environments. The structure of 1H-benzimidazol-2-ylcyanamide contains several unique sets of protons.

Due to rapid tautomerism at the N-1 position, which is common for N-unsubstituted benzimidazoles, the benzimidazole ring can be considered time-averaged and symmetric on the NMR timescale.[4] This rapid proton exchange between N-1 and N-3 makes the two sides of the benzene ring chemically equivalent.[5] Consequently, we can predict the following distinct proton signals:

-

Two Exchangeable N-H Protons: One from the imidazole ring (N1-H) and one from the exocyclic cyanamide group (N(CN)-H).

-

Two Sets of Aromatic Protons: The protons on the benzene ring form a symmetric AA'BB' system. H-4 and H-7 are chemically equivalent, as are H-5 and H-6.

These unique proton environments will give rise to characteristic signals in the ¹H NMR spectrum.

Predicted ¹H NMR Spectrum in DMSO-d₆

The selection of a deuterated solvent is a critical experimental parameter. Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for 1H-benzimidazol-2-ylcyanamide. Its high polarity ensures good sample solubility, and its ability to form hydrogen bonds slows the rate of exchange for the N-H protons, often resulting in sharper, more readily observable signals compared to less polar solvents like chloroform-d (CDCl₃).[6]

The predicted spectral data is summarized in the table below:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Notes |

| N1-H | ~12.0 - 13.0 | Broad Singlet (br s) | 1H | Highly deshielded due to aromaticity and H-bonding. Position is concentration-dependent. Confirmed by D₂O exchange.[1] |

| N(CN)-H | ~6.0 - 7.0 | Broad Singlet (br s) | 1H | Position can be variable. Expected to be broader and less downfield than the N1-H proton. Confirmed by D₂O exchange. |

| H-4 / H-7 | ~7.3 - 7.6 | Multiplet (m) | 2H | Part of an AA'BB' system. Appears as a complex multiplet, often resembling a doublet of doublets. |

| H-5 / H-6 | ~7.1 - 7.3 | Multiplet (m) | 2H | Part of an AA'BB' system, typically upfield from H-4/H-7. Appears as a complex multiplet. |

Analysis of Predicted Signals

-

N-H Protons (Exchangeable): The benzimidazole N-H proton is characteristically found far downfield, often above 12 ppm in DMSO-d₆, due to the diamagnetic anisotropy of the aromatic system and strong hydrogen bonding with the solvent.[1][7] The cyanamide N-H proton is also exchangeable, but its chemical shift is less predictable without direct experimental data. Both signals will appear as broad singlets and will disappear from the spectrum upon the addition of a few drops of deuterium oxide (D₂O), a definitive test for exchangeable protons.[8]

-

Aromatic Protons (Benzene Ring): The four protons on the benzene portion of the molecule (H-4, H-5, H-6, H-7) constitute a second-order AA'BB' spin system. This results in two complex multiplets, each integrating to 2H. The protons closer to the imidazole ring (H-4/H-7) are typically more deshielded and appear further downfield than the H-5/H-6 protons. For a close analog, 2-aminobenzimidazole, the aromatic protons appear as two multiplets around 7.12 ppm and 6.86 ppm in DMSO-d₆.[9] A similar pattern is expected for the target molecule.

Experimental Protocol for Data Acquisition

This protocol outlines a self-validating system for acquiring a high-quality ¹H NMR spectrum.

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of 1H-benzimidazol-2-ylcyanamide directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of high-purity DMSO-d₆ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. Mild heating may be applied if necessary, but the sample should be cooled to room temperature before analysis.

Spectrometer Setup and Calibration

-

Instrumentation: Utilize a ¹H NMR spectrometer operating at a frequency of 400 MHz or higher for optimal signal dispersion.

-

Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the DMSO-d₆ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp and symmetrical solvent peak.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.[10]

Data Acquisition Parameters

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 3-4 seconds

-

Relaxation Delay (d1): 2-5 seconds

-

Number of Scans: 16-64 (adjust to achieve adequate signal-to-noise ratio)

-

Temperature: 298 K (25 °C)

Self-Validation: D₂O Exchange Experiment

-

Initial Spectrum: Acquire the standard ¹H NMR spectrum as described above.

-

D₂O Addition: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the sample.

-

Mixing: Gently shake the tube to ensure thorough mixing.

-

Re-acquisition: Re-acquire the ¹H NMR spectrum using the same parameters.

-

Analysis: Compare the two spectra. The signals corresponding to the N1-H and N(CN)-H protons should significantly decrease in intensity or disappear entirely in the second spectrum, confirming their assignment as exchangeable protons.[8] The residual water peak (from the DMSO-d₆) may also shift slightly.

Data Visualization

Visual aids are crucial for correlating spectral data with molecular structure.

Molecular Structure with Proton Assignments

The following diagram illustrates the chemical structure of 1H-benzimidazol-2-ylcyanamide with the unique proton environments labeled.

Caption: Molecular structure of 1H-benzimidazol-2-ylcyanamide.

Experimental Workflow Diagram

The logical flow of the experimental and analytical process ensures robust and reproducible results.

Caption: Workflow for ¹H NMR analysis and validation.

Conclusion

¹H NMR spectroscopy is an essential technique for the structural verification of 1H-benzimidazol-2-ylcyanamide. The key spectral fingerprints in DMSO-d₆ are two broad, exchangeable N-H singlets (one significantly downfield >12 ppm) and two complex multiplets in the aromatic region (7.1-7.6 ppm), representing an AA'BB' system. By following the detailed protocol provided, including the crucial D₂O exchange validation step, researchers can confidently confirm the identity and structural integrity of this important heterocyclic scaffold, facilitating its application in medicinal chemistry and materials science.

References

-

Lee, C. K., & Lee, I. S. (2009). NMR studies of 2-aryl derivatives of benzimidazole, benzimidazolium ion, and benzimidazoline. HETEROCYCLES, 78(2), 449. [Link]

-

The Royal Society of Chemistry. (n.d.). c7dt02584j1.pdf. Retrieved from [Link]

-

Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]

-

Claramunt, R. M., Pinilla, M., Torres, M. R., Elguero, J., & Begtrup, M. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Magnetic Resonance in Chemistry, 52(10), 639-646. [Link]

-

ResearchGate. (n.d.). Synthesis of 3‐[(1H‐Benzimidazol‐2‐ylsulfanyl)(aryl)methyl]‐4‐hydroxycoumarin Derivatives as Potent Bioactive Molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 1 1 H NMR chemical shifts of aromatic protons of compounds 8-21. Retrieved from [Link]

-

ACD/Labs. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe?. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum ( d 6 -DMSO, 400 MHz) indicating the changes in.... Retrieved from [Link]

-

ResearchGate. (2017, February 9). How to interpret -NH and -OH peaks in proton NMR if DMSO is the solvent?. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR data of the studied compounds. Retrieved from [Link]

-

Al-Ostath, A., Al-Wahaibi, L. H., Al-Ghamdi, A. M., & Al-Majid, A. M. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Pharmaceuticals, 16(7), 969. [Link]

-

ResearchGate. (n.d.). Synthesis, Spectral Characterization and Antimicrobial Studies of New Hybrid Heterocyclic Compounds Bearing 1H-benzimidazol-2-yl Thiomethyl Motif. Retrieved from [Link]

-

Georgieva, M., Zlatkov, A., & Peikov, P. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC advances, 11(62), 39396-39405. [Link]

-

Abraham, R. J. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [Link]

-

Reddit. (n.d.). NMR proton deuterium exchange. Retrieved from [Link]

-

El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & Abo-Mansour, A. A. (2022). N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies. Scientific reports, 12(1), 1-20. [Link]

-

ResearchGate. (2020, June 22). synthesis, characterization and pharmacological screening of some novel benzimidazole derivatives. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR (DMSO-d6). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acdlabs.com [acdlabs.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-Aminobenzimidazole(934-32-7) 1H NMR spectrum [chemicalbook.com]

- 10. rsc.org [rsc.org]

An In-depth Technical Guide to the Mass Spectrometry of 1H-Benzimidazol-2-ylcyanamide

Executive Summary

This guide provides a comprehensive technical framework for the mass spectrometric analysis of 1H-benzimidazol-2-ylcyanamide, a key heterocyclic scaffold in contemporary drug discovery. Tailored for researchers, analytical scientists, and drug development professionals, this document moves beyond procedural outlines to explain the causal reasoning behind methodological choices. We will explore the principles of ionization, predict the detailed fragmentation pathways using Collision-Induced Dissociation (CID), and present a robust, self-validating experimental protocol for the unambiguous characterization of this molecule. The insights herein are designed to empower scientists to confidently identify, characterize, and quantify this compound and its derivatives with high fidelity.

Introduction: The Analytical Imperative for 1H-Benzimidazol-2-ylcyanamide

The benzimidazole nucleus is a cornerstone of medicinal chemistry, renowned for its versatile biological activities. When functionalized with a cyanamide group at the 2-position, the resulting molecule, 1H-benzimidazol-2-ylcyanamide, becomes a potent building block for a new generation of targeted therapeutics. Its structural integrity and purity are paramount. Mass spectrometry (MS) offers unparalleled sensitivity and specificity, making it the definitive tool for this purpose. However, effective MS analysis requires a deep understanding of the molecule's behavior in the gas phase. This guide provides that understanding, focusing on the "why" behind the "how" to ensure reliable and reproducible results.

Ionization Strategy: Electrospray Ionization (ESI)

To be analyzed by a mass spectrometer, a neutral molecule must first be converted into a gas-phase ion. For a polar, nitrogenous compound like 1H-benzimidazol-2-ylcyanamide, Electrospray Ionization (ESI) is the superior method. ESI is a "soft" ionization technique that preserves the molecular structure, minimizing premature fragmentation and ensuring the molecular ion is the most prominent species in the initial spectrum.[1][2]

2.1. The Rationale for Positive Mode ESI

The structure of 1H-benzimidazol-2-ylcyanamide contains multiple basic nitrogen atoms within the imidazole ring. These sites have a high proton affinity, making them readily protonated in an acidic solution. Therefore, ESI in the positive ion mode is the logical choice, as it will efficiently generate the protonated molecule, [M+H]⁺. This process results in a strong signal and high sensitivity.

The expected monoisotopic mass of C₈H₆N₄ is 158.0592 Da. Upon protonation, the expected accurate mass of the [M+H]⁺ ion is 159.0670 Da .

Caption: Electrospray ionization workflow for 1H-benzimidazol-2-ylcyanamide.

Elucidating Structure Through Fragmentation: Tandem MS (MS/MS)

While the MS1 spectrum confirms the molecular weight, tandem mass spectrometry (MS/MS) is essential for unambiguous structural confirmation. In this process, the [M+H]⁺ precursor ion (m/z 159.07) is isolated and then fragmented by colliding it with an inert gas, a technique known as Collision-Induced Dissociation (CID).[3][4] The resulting product ions create a unique fingerprint that is characteristic of the molecule's specific structure.

3.1. Predicted Fragmentation Pathways

The fragmentation of protonated 1H-benzimidazol-2-ylcyanamide is governed by the relative strengths of its chemical bonds and the stability of the resulting fragments. Based on established fragmentation patterns of benzimidazole derivatives, two primary pathways are anticipated.[5][6][7]

-

Pathway A: Loss of the Cyanamide Group. The most intuitive fragmentation is the cleavage of the C2-N bond, leading to the neutral loss of cyanamide (H₂NCN, 42.0222 Da). This is a highly favorable pathway as it results in the formation of the very stable 2-aminobenzimidazolium cation. This fragment is expected to be a dominant peak in the MS/MS spectrum.

-

Calculation: 159.0670 Da - 42.0222 Da = 117.0448 Da

-

-

Pathway B: Ring Fragmentation via HCN Loss. A hallmark fragmentation of the benzimidazole core is the elimination of a neutral hydrogen cyanide molecule (HCN, 27.0109 Da).[6][7] This cleavage of the imidazole ring produces a characteristic fragment ion.

-

Calculation: 159.0670 Da - 27.0109 Da = 132.0561 Da

-

-

Secondary Fragmentation. The primary fragment from Pathway A (m/z 117.0448) can undergo further fragmentation, also by losing HCN, to produce a smaller fragment ion.

-

Calculation: 117.0448 Da - 27.0109 Da = 90.0339 Da

-

Caption: Predicted CID fragmentation pathways for protonated 1H-benzimidazol-2-ylcyanamide.

A Self-Validating Experimental Protocol

This protocol is designed to generate high-quality, trustworthy data. The use of a high-resolution mass spectrometer (HRMS), such as a Q-TOF or Orbitrap, is strongly recommended as it enables accurate mass measurements, a critical component of the self-validation process.

4.1. Reagents and Sample Preparation

-

Solvents: Use LC-MS grade acetonitrile (ACN), methanol (MeOH), and water.

-

Acid Modifier: Use LC-MS grade formic acid (FA).

-

Stock Solution (1 mg/mL): Dissolve 1.0 mg of 1H-benzimidazol-2-ylcyanamide in 1.0 mL of MeOH. Sonicate briefly if necessary.

-

Working Solution (1 µg/mL): Dilute 10 µL of the stock solution into 990 µL of 50:50 ACN:Water.

-

Final Infusion Solution (50 ng/mL): Dilute 50 µL of the working solution into 950 µL of 50:50 ACN:Water containing 0.1% FA. The formic acid is essential for ensuring efficient protonation and a stable electrospray.

4.2. Mass Spectrometer Parameters

The following table provides starting parameters for a typical HRMS instrument. These should be optimized for the specific instrument in use.

| Parameter | Recommended Setting | Rationale for Choice |

| Ionization Mode | ESI Positive | Maximizes sensitivity by targeting the basic nitrogen sites for protonation. |

| Capillary Voltage | +3.5 kV | Provides a stable spray without causing in-source discharge or fragmentation. |

| Drying Gas (N₂) Temp | 325 °C | Ensures efficient desolvation of ions entering the mass spectrometer. |

| Drying Gas Flow | 10 L/min | Aids in desolvation and prevents solvent cluster formation. |

| MS1 Scan Range | m/z 70 - 400 | A wide enough range to observe the precursor ion and any potential adducts. |

| MS/MS Isolation Width | ~1.0 m/z | Ensures specific isolation of the precursor ion for fragmentation. |

| Collision Energy (CID) | Ramped 15-35 eV | A ramped energy ensures the capture of both low-energy (primary) and higher-energy (secondary) fragments in a single acquisition. |

4.3. Data Acquisition and Verification Workflow

The protocol's trustworthiness is built on a logical sequence of data acquisition and verification checks.

Caption: A self-validating workflow for structural confirmation.

-

MS1 Verification: In the full scan (MS1) spectrum, confirm the presence of an ion at m/z 159.0670. The measured mass should be within 5 ppm of the theoretical value. Additionally, the isotopic pattern must match the theoretical distribution for C₈H₇N₄⁺.

-

MS/MS Verification: In the product ion (MS/MS) spectrum, confirm the presence of the key fragment ions. The measured accurate masses of these fragments (e.g., ~117.0448 and ~132.0561) must also be within 5 ppm of their theoretical values. The presence of these specific fragments provides extremely high confidence in the structural assignment.

Conclusion and Outlook

The mass spectrometric analysis of 1H-benzimidazol-2-ylcyanamide is straightforward when approached with a foundational understanding of its chemical properties. Positive mode Electrospray Ionization coupled with high-resolution tandem mass spectrometry provides a definitive method for its characterization. The predictable fragmentation pattern, highlighted by the characteristic loss of the cyanamide moiety (42.02 Da), serves as a reliable diagnostic fingerprint. By following the systematic, self-validating protocol detailed in this guide, researchers in drug discovery and development can achieve high-confidence structural elucidation, ensuring the integrity of their research and advancing their therapeutic programs.

References

-

Title: Synthesis and investigation of mass spectra of some novel benzimidazole derivatives Source: ResearchGate URL: [Link]

-

Title: A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Collision-induced dissociation Source: Wikipedia URL: [Link]

-

Title: study of mass spectra of benzimidazole derivatives Source: International Journal of Development Research URL: [Link]

-

Title: Collision-induced dissociation (CID) of peptides and proteins Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Electrospray Ionization (ESI) Mass Spectrometry Source: Physics LibreTexts URL: [Link]

-

Title: Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives Source: SciSpace URL: [Link]

Sources

- 1. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 2. phys.libretexts.org [phys.libretexts.org]

- 3. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 4. Collision-induced dissociation (CID) of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journalijdr.com [journalijdr.com]

- 7. scispace.com [scispace.com]

An In-Depth Technical Guide to the FTIR Analysis of 1H-benzimidazol-2-ylcyanamide

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract